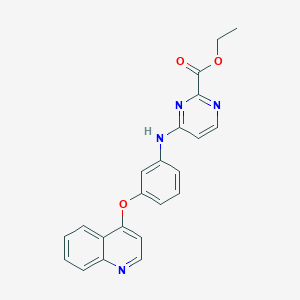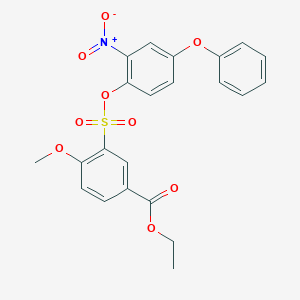![molecular formula C18H14N4O5 B7433238 Methyl 4-[3-(4-nitrophenoxy)anilino]pyrimidine-2-carboxylate](/img/structure/B7433238.png)
Methyl 4-[3-(4-nitrophenoxy)anilino]pyrimidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[3-(4-nitrophenoxy)anilino]pyrimidine-2-carboxylate is a chemical compound that belongs to the pyrimidine family. It has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. The compound has been synthesized using different methods, and its mechanism of action has been extensively studied.
Mécanisme D'action
The mechanism of action of Methyl 4-[3-(4-nitrophenoxy)anilino]pyrimidine-2-carboxylate varies depending on the application. In medicine, the compound has been shown to inhibit the activity of enzymes involved in cancer cell growth, leading to cell death. In agriculture, the compound acts by disrupting the metabolic pathways of pests and weeds, leading to their death. In material science, the compound is used to modify the properties of materials by introducing new functional groups.
Biochemical and Physiological Effects:
Methyl 4-[3-(4-nitrophenoxy)anilino]pyrimidine-2-carboxylate has been shown to have both biochemical and physiological effects. In medicine, the compound has been shown to induce apoptosis (cell death) in cancer cells, leading to the suppression of tumor growth. In agriculture, the compound has been shown to disrupt the metabolic pathways of pests and weeds, leading to their death. In material science, the compound is used to modify the properties of materials by introducing new functional groups.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Methyl 4-[3-(4-nitrophenoxy)anilino]pyrimidine-2-carboxylate in lab experiments is its versatility. The compound can be used in various applications and has been shown to have potent activity in each of these applications. However, one of the limitations of using the compound is its toxicity. The compound has been shown to be toxic to both cancer cells and normal cells, making it difficult to use in vivo experiments.
Orientations Futures
There are several future directions for the study of Methyl 4-[3-(4-nitrophenoxy)anilino]pyrimidine-2-carboxylate. In medicine, the compound could be further developed as a potential anticancer agent. In agriculture, the compound could be used to develop new, more effective pesticides. In material science, the compound could be used to synthesize new materials with unique properties. Additionally, the toxicity of the compound could be further studied to determine its safety in different applications.
Méthodes De Synthèse
Methyl 4-[3-(4-nitrophenoxy)anilino]pyrimidine-2-carboxylate can be synthesized using various methods. One of the most common methods involves the reaction of 2-aminopyrimidine with 4-nitrophenol in the presence of a base such as potassium carbonate. The resulting compound is then reacted with methyl chloroformate to yield Methyl 4-[3-(4-nitrophenoxy)anilino]pyrimidine-2-carboxylate. Other methods involve the use of different starting materials and reaction conditions.
Applications De Recherche Scientifique
Methyl 4-[3-(4-nitrophenoxy)anilino]pyrimidine-2-carboxylate has been extensively studied for its potential applications in various fields. In medicine, the compound has been shown to have anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as an antiviral and antibacterial agent. In agriculture, the compound has been shown to have herbicidal and insecticidal activity, making it a potential candidate for the development of new pesticides. In material science, Methyl 4-[3-(4-nitrophenoxy)anilino]pyrimidine-2-carboxylate has been used to synthesize new materials with unique properties.
Propriétés
IUPAC Name |
methyl 4-[3-(4-nitrophenoxy)anilino]pyrimidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O5/c1-26-18(23)17-19-10-9-16(21-17)20-12-3-2-4-15(11-12)27-14-7-5-13(6-8-14)22(24)25/h2-11H,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPUUMXBZVMBQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=N1)NC2=CC(=CC=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[3-(4-nitrophenoxy)anilino]pyrimidine-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dichloro-N-[(3S,4R)-1-(5-ethyl-1,3-oxazole-4-carbonyl)-4-hydroxypyrrolidin-3-yl]-1,2-thiazole-5-carboxamide](/img/structure/B7433164.png)
![1-(2-Methyl-5-nitrophenyl)-3-[[4-(4-phenylpiperazin-1-yl)oxan-4-yl]methyl]urea](/img/structure/B7433169.png)

![N-(2-cyclohexylethyl)-2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7433192.png)
![2-[(Pyridin-4-yl)methyl]phenyl sulfurofluoridate](/img/structure/B7433195.png)
![1-[4-Fluoro-2-methyl-5-(trifluoromethyl)phenyl]-3-[[1-[6-(methylamino)pyrimidin-4-yl]pyrrolidin-2-yl]methyl]urea](/img/structure/B7433205.png)
![N-[3-(dimethylsulfamoyl)-1,1,1-trifluoropropan-2-yl]-5-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B7433207.png)
![Ethyl 4-methyl-2-[[[3-(4-nitrophenoxy)phenyl]carbamoylamino]methyl]-1,3-thiazole-5-carboxylate](/img/structure/B7433217.png)
![ethyl 3-[[2-(3-nitrophenoxy)acetyl]amino]-1H-indole-2-carboxylate](/img/structure/B7433235.png)
![N-(2-chloro-5-iodophenyl)-2-[2-(difluoromethylsulfonyl)phenyl]acetamide](/img/structure/B7433237.png)
![Ethyl 2-[(5-nitro-2-phenoxybenzoyl)amino]-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate](/img/structure/B7433239.png)

![N-[2-[2-(trifluoromethyl)phenyl]ethyl]-4-(trifluoromethylsulfonyl)benzenesulfonamide](/img/structure/B7433256.png)
![Ethyl 1-[2-[3-(4-nitrophenoxy)anilino]-2-oxoethyl]cyclobutane-1-carboxylate](/img/structure/B7433260.png)